molecular formula C13H25NO2 B8382463 N-Boc-2-Ethyl-6-methylPiperidine CAS No. 409061-23-0

N-Boc-2-Ethyl-6-methylPiperidine

Cat. No. B8382463
CAS RN: 409061-23-0
M. Wt: 227.34 g/mol
InChI Key: LHWFXTJRKOMWEO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-Boc-2-Ethyl-6-methylPiperidine is a useful research compound. Its molecular formula is C13H25NO2 and its molecular weight is 227.34 g/mol. The purity is usually 95%.
BenchChem offers high-quality N-Boc-2-Ethyl-6-methylPiperidine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-Boc-2-Ethyl-6-methylPiperidine including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

409061-23-0

Product Name

N-Boc-2-Ethyl-6-methylPiperidine

Molecular Formula

C13H25NO2

Molecular Weight

227.34 g/mol

IUPAC Name

tert-butyl 2-ethyl-6-methylpiperidine-1-carboxylate

InChI

InChI=1S/C13H25NO2/c1-6-11-9-7-8-10(2)14(11)12(15)16-13(3,4)5/h10-11H,6-9H2,1-5H3

InChI Key

LHWFXTJRKOMWEO-UHFFFAOYSA-N

Canonical SMILES

CCC1CCCC(N1C(=O)OC(C)(C)C)C

Origin of Product

United States

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

A solution of N-Boc-2-ethylpiperidine (1.5 g, 7.0 mmol) in 28 mL of ether was cooled to −60° C. and treated with TMEDA (1.6 mL, 10.85 mmol), followed by sec-BuLi (8.5 mL, 10.85 mmol) dropwise. The mixture was slowly warmed to −20° C., stirred for 30 min, and then cooled to −78° C. The mixture was treated with a solution of dimethyl sulfate (1.6 mL, 16.69 mmol) in ether and slowly warmed to room temperature. The mixture was diluted with water and then extracted with ether. The combined extracts were dried over K2CO3 and concentrated to give a crude product as an oil which was chromatographed on silica with 5% EtOAc/hexane to give 0.88 g (59%) of the product which was homogeneous by TLC analysis. 1H NMR (250 MHz) δ3.91-3.87 (m, 1 H), 3.69-3.65 (m, 1 H), 1.83-1.41 (m, 17 H), 1.21-1.19 (d, 3 H), 0.85-0.82 (t, 3 H); 13C NMR (62.7 MHz) 155.2 (s), 78.6 (s), 53.0 (s), 46.8 (s), 28.5 (s), 27.2 (s), 26.7 (s), 22.4 (s), 20.7 (s), 13.4 (s), 11.4 (s) ppm.
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1.5 g
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28 mL
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1.6 mL
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8.5 mL
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1.6 mL
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59%

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